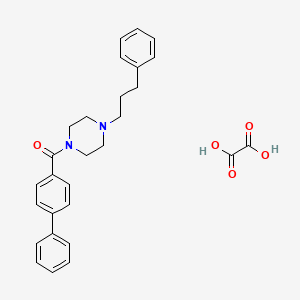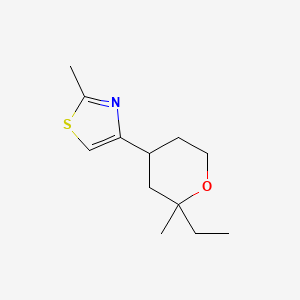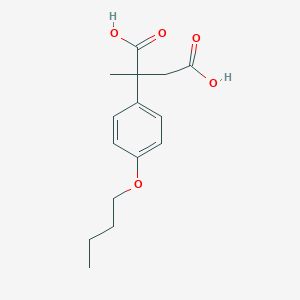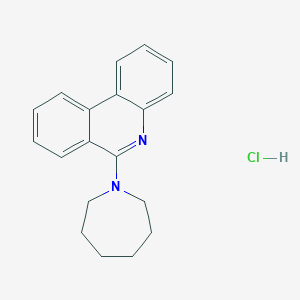
1-(4-biphenylylcarbonyl)-4-(3-phenylpropyl)piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-biphenylylcarbonyl)-4-(3-phenylpropyl)piperazine oxalate, also known as BCTP, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound is widely used in scientific research to investigate the role of mGluR1 in various physiological and pathological processes.
Mecanismo De Acción
1-(4-biphenylylcarbonyl)-4-(3-phenylpropyl)piperazine oxalate selectively binds to and blocks the activity of mGluR1, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of mGluR1 by glutamate can lead to the activation of various signaling pathways that regulate neuronal excitability, synaptic plasticity, and neurotransmitter release. By blocking mGluR1, this compound can modulate these processes and affect various physiological and pathological functions.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the specific system being studied. For example, this compound has been shown to reduce pain sensitivity in animal models of neuropathic pain, to reduce anxiety-like behavior in mice, and to improve cognitive function in a mouse model of Alzheimer's disease. This compound has also been shown to modulate dopamine release in the striatum, which may underlie its potential therapeutic effects in addiction and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-biphenylylcarbonyl)-4-(3-phenylpropyl)piperazine oxalate in lab experiments is its high selectivity for mGluR1, which allows for specific modulation of this receptor without affecting other glutamate receptors. Another advantage is its availability and relatively low cost compared to other mGluR1 antagonists. However, one limitation of using this compound is its relatively low potency compared to other mGluR1 antagonists, which may require higher concentrations to achieve the desired effects. Another limitation is the potential for off-target effects, which may require careful experimental design and controls.
Direcciones Futuras
There are several future directions for research on 1-(4-biphenylylcarbonyl)-4-(3-phenylpropyl)piperazine oxalate and mGluR1. One direction is to investigate the potential therapeutic effects of mGluR1 antagonists in various neurological and psychiatric disorders, including pain, anxiety, depression, addiction, and neurodegenerative diseases. Another direction is to investigate the role of mGluR1 in synaptic plasticity and learning and memory, and to develop new tools for modulating mGluR1 activity. Finally, the development of more potent and selective mGluR1 antagonists may improve the efficacy and specificity of these compounds for future research and clinical applications.
Métodos De Síntesis
The synthesis of 1-(4-biphenylylcarbonyl)-4-(3-phenylpropyl)piperazine oxalate involves several steps, including the preparation of 4-biphenylylcarbonyl chloride and 3-phenylpropylpiperazine, followed by the reaction of these two compounds in the presence of a base and an acid to form this compound. The purity and yield of this compound can be improved by using high-performance liquid chromatography (HPLC) and recrystallization.
Aplicaciones Científicas De Investigación
1-(4-biphenylylcarbonyl)-4-(3-phenylpropyl)piperazine oxalate is a valuable tool for investigating the role of mGluR1 in various physiological and pathological processes. For example, this compound has been used to study the involvement of mGluR1 in pain, anxiety, depression, addiction, and neurodegenerative diseases such as Parkinson's and Alzheimer's. This compound has also been used to investigate the potential therapeutic effects of mGluR1 antagonists in these conditions.
Propiedades
IUPAC Name |
oxalic acid;(4-phenylphenyl)-[4-(3-phenylpropyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O.C2H2O4/c29-26(25-15-13-24(14-16-25)23-11-5-2-6-12-23)28-20-18-27(19-21-28)17-7-10-22-8-3-1-4-9-22;3-1(4)2(5)6/h1-6,8-9,11-16H,7,10,17-21H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEIDICNHSGZEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methylbenzyl)glycinamide](/img/structure/B5013973.png)
![N,N-diethyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5013981.png)
![N,N'-[(2-phenyl-4,6-pyrimidinediyl)di-4,1-phenylene]bis[2-(2-thienyl)acetamide]](/img/structure/B5013984.png)
![4-(4-nitrophenyl)-2-phenyl-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B5014004.png)

![4-[(4-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5014010.png)
![N,2-diethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5014014.png)
![N-methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B5014028.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5014037.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B5014039.png)

![2-methyl-1-[(4-nitrophenyl)sulfonyl]piperidine](/img/structure/B5014050.png)